Benzenamine, N-methyl-4-(2-quinolinyl)-
Overview
Description
Benzenamine, N-methyl-4-(2-quinolinyl)-: is a versatile chemical compound with the molecular formula C16H14N2. It is known for its unique properties, making it suitable for various applications in scientific research, including drug discovery, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methyl-4-(2-quinolinyl)- typically involves the reaction of 4-chloroquinoline with N-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of Benzenamine, N-methyl-4-(2-quinolinyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, N-methyl-4-(2-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions often require a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinoline compounds.
Scientific Research Applications
Benzenamine, N-methyl-4-(2-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-4-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzenamine, N-methyl-4-(2-pyridinyl)-
- Benzenamine, N-methyl-4-(2-isoquinolinyl)-
- Benzenamine, N-methyl-4-(2-naphthyl)-
Comparison: Benzenamine, N-methyl-4-(2-quinolinyl)- is unique due to the presence of the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in drug discovery and material science .
Properties
IUPAC Name |
N-methyl-4-quinolin-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-17-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)18-16/h2-11,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVJLLSYTZXMFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218428 | |
Record name | BF-158 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682763-67-3 | |
Record name | BF-158 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682763673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BF-158 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20218428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BF-158 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K975984MG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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